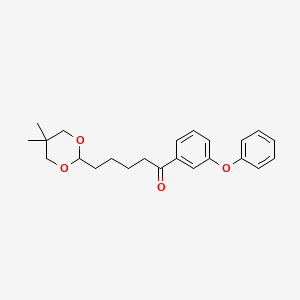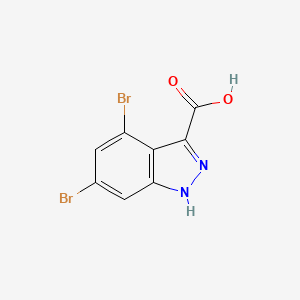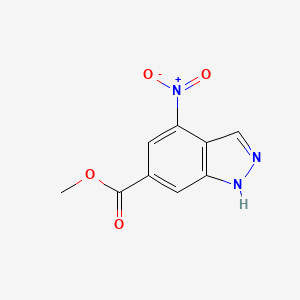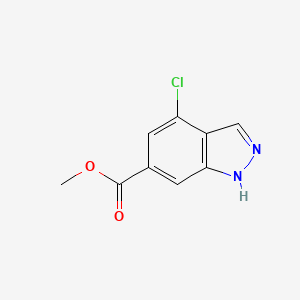
Methyl 3-tert-butyl-5-cyanobenzoate
Overview
Description
Methyl 3-tert-butyl-5-cyanobenzoate, also known as MBTCB, is a synthetic compound that has been used in various scientific research applications. MBTCB is a colorless, crystalline solid with a molecular weight of 193.18 g/mol and a melting point of 102-103°C. It is produced by the reaction of tert-butyl cyanide and methyl benzoate. MBTCB has been found to have a number of biochemical and physiological effects, and can be used in a variety of laboratory experiments.
Scientific Research Applications
Metabolic Studies
- Methyl 3-tert-butyl-5-cyanobenzoate has been studied in metabolic research, particularly in examining the metabolic processes in different species. For instance, the metabolism of related compounds like 3,5-di-tert.-butyl-4-hydroxytoluene in rats and humans has been investigated, revealing significant differences in metabolic pathways and excretion between these species (Daniel, Gage, & Jones, 1968).
Chemical Synthesis and Reactions
- The compound plays a role in chemical syntheses, such as in the Ritter reaction for synthesizing t-Butyl amides, demonstrating its utility in organic synthesis processes (Milne & Baum, 2014).
- Its derivatives are used in α-methylation of 1,3-dicarbonyl compounds, where tert-butyl peroxybenzoate promotes direct α-methylation, indicating its role in providing methyl derivatives in moderate to good yields (Guo, Wang, Jiang, & Yu, 2014).
Photolysis and Radical Generation
- Methyl 3-tert-butyl-5-cyanobenzoate-related compounds are studied in the field of photolysis, exploring the kinetics of singlet and triplet states, and the generation of radicals. These studies enhance understanding of reaction mechanisms in organic chemistry (S. and Neckers, 2004).
Pharmaceutical and Biomedical Research
- In pharmaceutical research, derivatives of Methyl 3-tert-butyl-5-cyanobenzoate are investigated for potential antioxidant activities. The study of these compounds provides insights into their reactivity and potential therapeutic applications (Yüksek et al., 2015).
- Additionally, research into the metabolism of tumor promoter organic hydroperoxides in human carcinoma skin keratinocytes has implications for understanding cancer risk and the role of free radicals in human health. This is relevant to the broader study of organic hydroperoxides and their derivatives (Athar et al., 1989).
Polymer Science and Material Chemistry
- In the field of material science, Methyl 3-tert-butyl-5-cyanobenzoate-related compounds are investigated for their role in the synthesis and evaluation of physical properties of polymers. N-substitution of polybenzimidazoles, for example, showcases the compound's utility in modifying polymer properties (Kumbharkar & Kharul, 2009).
properties
IUPAC Name |
methyl 3-tert-butyl-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)11-6-9(8-14)5-10(7-11)12(15)16-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRARMMVRWKOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646945 | |
| Record name | Methyl 3-tert-butyl-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936801-70-6 | |
| Record name | Methyl 3-tert-butyl-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)
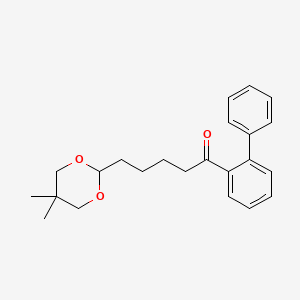



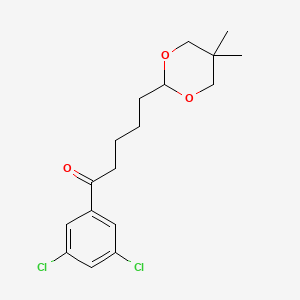
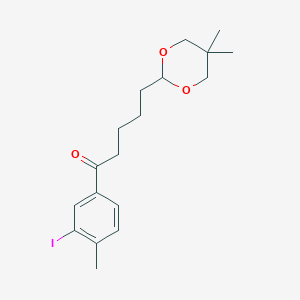
![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)
